A3AR agonist 2
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Overview
Description
A3AR agonist 2 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown high affinity and selectivity for the A3 adenosine receptor, making it a promising candidate for therapeutic applications in various chronic and acute conditions, including inflammation, cancer, and ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route includes the refinement of the IB-MECA structure by introducing a 2-chloro group, resulting in Cl-IB-MECA . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of A3AR agonist 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet regulatory standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: A3AR agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogen atoms or other functional groups.
Scientific Research Applications
A3AR agonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
A3AR agonist 2 exerts its effects by selectively binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . The downstream effects include modulation of various signaling pathways, such as the Wnt and NF-κB pathways, leading to anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist developed for treating liver cancer and non-alcoholic steatohepatitis.
Uniqueness: A3AR agonist 2 is unique in its specific structural modifications that enhance its selectivity and affinity for the A3 adenosine receptor. This makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C34H34N6O6 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1 |
InChI Key |
GWPOXPCMLJYJKI-RKGYOVORSA-N |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43 |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43 |
Origin of Product |
United States |
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